Rhizoferrin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

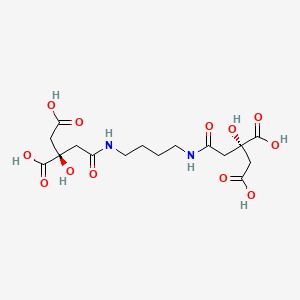

Rhizoferrin is a fungal siderophore (microbial iron transport compound).

Wissenschaftliche Forschungsanwendungen

Rhizoferrin is a siderophore, a molecule secreted by microorganisms to bind and transport iron . It is a polycarboxylate siderophore that facilitates bacterial growth in iron-deplete media . Originally isolated from Rhizopus microsporus and other fungi of the Mucorales, this compound and its analogs can be produced through directed fermentation .

This compound Applications

- Iron Acquisition: this compound promotes bacterial growth in iron-depleted environments, acting as a crucial factor for iron acquisition . Studies on Legionella pneumophila have demonstrated that this compound-mediated ferric iron uptake, along with ferrous iron transport, is critical for iron acquisition .

- Biofilm Formation: this compound plays a role in biofilm formation on plastic surfaces, contributing to the extracellular survival of microorganisms . A mutant of L. pneumophila lacking the this compound biosynthetic gene (lbtA) and ferrous iron transport (feoB) was highly defective in biofilm formation, demonstrating the siderophore's role in extracellular survival .

- Intracellular Infection: Research indicates that this compound promotes intracellular infection by L. pneumophila . A mutant lacking both lbtA and feoB was significantly impaired for growth in Acanthamoeba castellanii, Vermamoeba vermiformis, and human U937 cell macrophages, highlighting the importance of this compound in intracellular survival .

- Virulence in Mucorales: this compound contributes to the virulence of Mucorales fungi . Blood serum stimulates the virulence potential of Mucorales by increasing this compound production, which is associated with increased mitochondrial metabolism .

- Regulation of Production: The cAMP-PKA pathway regulates this compound production . Upregulation of rfs, which encodes the enzyme for this compound biosynthesis in Mucor lusitanicus, leads to lower virulence in diabetic mice and nematodes .

Case Studies

- Legionella pneumophila Infection: Studies have shown that a mutant of L. pneumophila lacking both lbtA and feoB is greatly impaired for growth in various host cells, revealing that this compound promotes intracellular infection .

- Mucor lusitanicus Virulence: Research indicates that blood serum stimulates Mucorales virulence by increasing this compound production. Experiments with M. lusitanicus showed that adding iron to the aerobic growth of spores lowered the toxicity, and spores lacking rfs were not virulent .

- Rhizopus delemar Biosynthesis: Liquid chromatography and mass spectrometry confirmed this compound biosynthesis in vitro by recombinant Rfs from R. delemar .

Research Findings

- This compound-associated genes are conserved across many sequenced strains of L. pneumophila but vary among other Legionella species .

- Outside of Legionella, the closest match to the L. pneumophila this compound genes was found in Aquicella siphonis, another facultative intracellular parasite of amoebae .

- This compound analogs can be produced by directed fermentation, substituting the diaminobutane backbone and citric acid side chains with diamine and citric acid analogs .

Analytical Methods for Studying this compound

- HPLC: High-pressure liquid chromatography is used to verify the presence of this compound . Samples are separated using a gradient of acetonitrile and trifluoroacetic acid, and absorbance is monitored .

- Mass Spectrometry: Mass spectrometry is performed to confirm the presence of this compound, with samples introduced via HPLC and spectra collected under positive electrospray ionization .

- LC-MS/MS: Liquid chromatography with tandem mass spectrometry is used to confirm this compound biosynthesis in vitro .

- Spectrometry Spectrometry is used to confirm the metals that this compound can bind to .

Eigenschaften

CAS-Nummer |

138846-62-5 |

|---|---|

Molekularformel |

C16H24N2O12 |

Molekulargewicht |

436.37 g/mol |

IUPAC-Name |

(2R)-2-[2-[4-[[(3S)-3,4-dicarboxy-3-hydroxybutanoyl]amino]butylamino]-2-oxoethyl]-2-hydroxybutanedioic acid |

InChI |

InChI=1S/C16H24N2O12/c19-9(5-15(29,13(25)26)7-11(21)22)17-3-1-2-4-18-10(20)6-16(30,14(27)28)8-12(23)24/h29-30H,1-8H2,(H,17,19)(H,18,20)(H,21,22)(H,23,24)(H,25,26)(H,27,28)/t15-,16+ |

InChI-Schlüssel |

KUYCNLUJQMRORQ-UHFFFAOYSA-N |

SMILES |

C(CCNC(=O)CC(CC(=O)O)(C(=O)O)O)CNC(=O)CC(CC(=O)O)(C(=O)O)O |

Isomerische SMILES |

C(CCNC(=O)C[C@](CC(=O)O)(C(=O)O)O)CNC(=O)C[C@@](CC(=O)O)(C(=O)O)O |

Kanonische SMILES |

C(CCNC(=O)CC(CC(=O)O)(C(=O)O)O)CNC(=O)CC(CC(=O)O)(C(=O)O)O |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Rhizoferrin; |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.